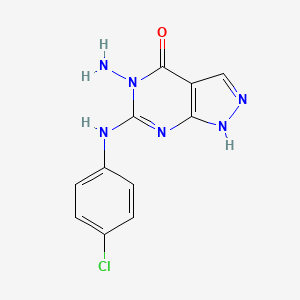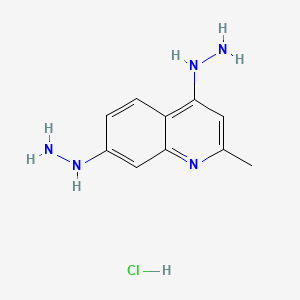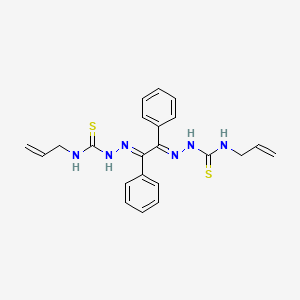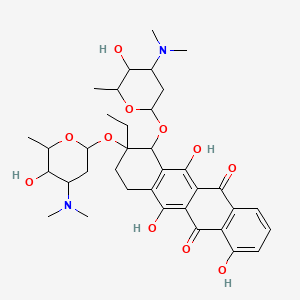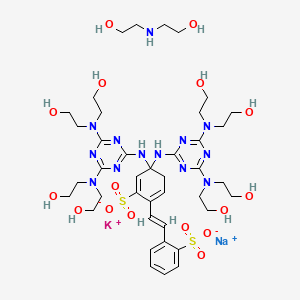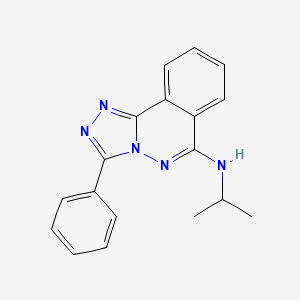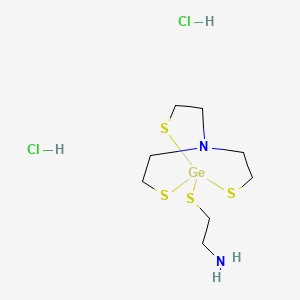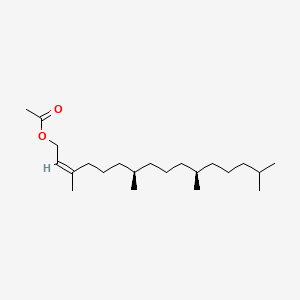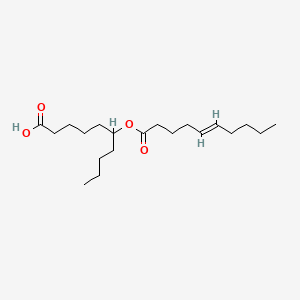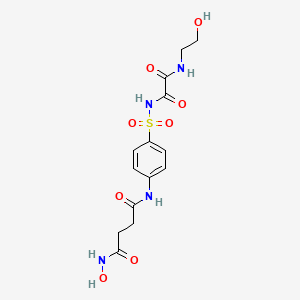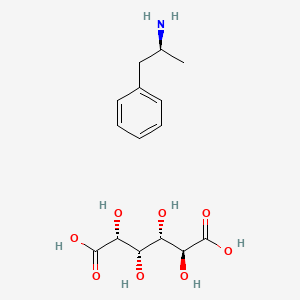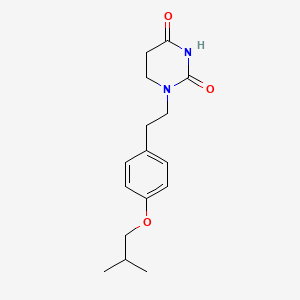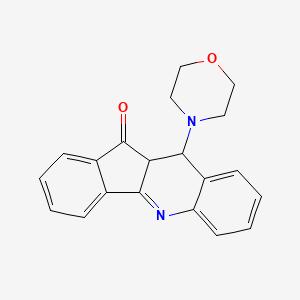
10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indenoquinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the morpholinyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Indenoquinolines: Compounds with similar core structures but different substituents.
Morpholinyl Derivatives: Compounds containing the morpholinyl group attached to different core structures.
Uniqueness
10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of the indenoquinoline core and the morpholinyl substituent, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
88389-55-3 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
10-morpholin-4-yl-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C20H18N2O2/c23-20-14-6-2-1-5-13(14)18-17(20)19(22-9-11-24-12-10-22)15-7-3-4-8-16(15)21-18/h1-8,17,19H,9-12H2 |
InChI Key |
HXOMVVUPMXRASG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2C3C(=NC4=CC=CC=C24)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


